4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol
Description
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is a methoxyphenol derivative characterized by a 2-methoxy-substituted phenolic core. The 4-position of the benzene ring is functionalized with a butoxymethyl group attached to a 1,3-dioxolane moiety. This compound is reported as a cooling agent in the food industry, imparting fruity and vanilla flavors to products like candies . Its molecular formula is C₁₂H₁₈O₃, with a polar surface area of 38.69 Ų, indicating moderate solubility in polar solvents.
Properties
CAS No. |
918789-77-2 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
4-[4-(butoxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H22O5/c1-3-4-7-18-9-12-10-19-15(20-12)11-5-6-13(16)14(8-11)17-2/h5-6,8,12,15-16H,3-4,7,9-10H2,1-2H3 |
InChI Key |
HAYQAKOCUGTNQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol typically involves the reaction of appropriate phenolic compounds with butoxymethyl dioxolane under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the dioxolane ring.
Substitution: The methoxy and phenolic groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The dioxolane ring and methoxyphenol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with analogous 2-methoxyphenol derivatives:
Key Observations:
- Substituent Impact on Lipophilicity: Halogenation (e.g., chloropropyl in 4-(2-chloropropyl)-2-methoxyphenol) increases LogP, enhancing membrane permeability and antimicrobial efficacy . The target compound’s butoxymethyl-dioxolane group likely confers moderate lipophilicity, balancing flavor release in food applications.
- Biological Activity : Carboximidoyl derivatives exhibit analgesic properties but require further toxicity studies . In contrast, halogenated analogs show promise in antimicrobial applications .
- Industrial Utility : Dioxolane-containing compounds like C2-Acetal serve as intermediates in lignin biorefining, highlighting structural versatility .
Q & A
Basic: What are the recommended synthetic routes for 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
Friedel-Crafts alkylation to introduce the butoxymethyl group, using AlCl₃ as a catalyst (common in biphenyl derivatives; see ).
Protection of diols with 1,3-dioxolane formation under acidic conditions (e.g., p-toluenesulfonic acid) to stabilize the 1,3-dioxolan ring (analogous to thiophene-dioxolane systems in ).
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
Yield optimization requires strict control of temperature (40–60°C for alkylation), stoichiometric ratios (1:1.2 for diol protection), and moisture exclusion to prevent hydrolysis of the dioxolane ring .
Advanced: How can spectroscopic discrepancies in characterizing the methoxyphenol moiety be resolved?
Methodological Answer:
NMR analysis: Use deuterated DMSO to enhance solubility and resolve overlapping aromatic proton signals (δ 6.5–7.5 ppm). 2D-COSY and HSQC can differentiate between methoxy (δ ~3.8 ppm) and butoxymethyl protons (δ ~4.2 ppm) .
Mass spectrometry: High-resolution ESI-MS in positive ion mode helps confirm the molecular ion peak (expected m/z: ~338.16) and rule out fragmentation artifacts from labile dioxolane groups .
X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry, as demonstrated in structurally similar benzimidazole derivatives ( ).
Basic: What stability considerations are critical for storing this compound in biological assays?
Methodological Answer:
Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the methoxyphenol group (common in phenolic compounds; ).
Hydrolysis risk: Avoid aqueous buffers with pH > 8.0, as the 1,3-dioxolane ring may hydrolyze under basic conditions. Use anhydrous DMSO for stock solutions .
Long-term stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, acetonitrile/water mobile phase) for degradation products .
Advanced: How can researchers address contradictory bioactivity data across cell-based assays?
Methodological Answer:
Standardize assay conditions: Control variables such as cell passage number, serum concentration, and incubation time (e.g., 24 vs. 48 hours) to reduce variability ().
Mechanistic follow-up: Use siRNA knockdown or chemical inhibitors to confirm target engagement (e.g., if the compound interacts with redox pathways, validate via ROS assays) .
Meta-analysis: Compare data across multiple studies using platforms like PubChem BioAssay () to identify trends in IC₅₀ values or cell-line specificity .
Basic: What analytical techniques are optimal for quantifying this compound in environmental matrices?
Methodological Answer:
Solid-phase extraction (SPE): Use Oasis HLB cartridges for pre-concentration from water samples, followed by elution with methanol (recovery >85%; see ).
LC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for selective quantification (e.g., m/z 338→152 for fragmentation).
Matrix-matched calibration: Spike samples with deuterated internal standards (e.g., d₄-triclosan) to correct for ion suppression in complex matrices .
Advanced: What computational strategies predict interactions between this compound and cytochrome P450 enzymes?
Methodological Answer:
Docking simulations: Use AutoDock Vina with CYP3A4 crystal structures (PDB ID: 4NY4) to model binding poses of the methoxyphenol and dioxolane groups .
MD simulations: Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes, focusing on hydrogen bonds with heme iron .
In vitro validation: Compare computational predictions with CYP450 inhibition assays (e.g., luminescent P450-Glo™ kits) to refine force field parameters .
Basic: How can researchers mitigate toxicity risks during in vivo studies?
Methodological Answer:
Dose optimization: Conduct acute toxicity tests in rodents (OECD 423) to establish LD₅₀ and sub-chronic NOAEL levels .
Metabolite profiling: Use UPLC-QTOF to identify hepatotoxic metabolites (e.g., quinone derivatives from methoxyphenol oxidation) .
Protective formulations: Encapsulate the compound in PEGylated liposomes to reduce renal clearance and improve bioavailability ( ).
Advanced: What strategies resolve conflicting data on the compound’s antioxidant vs. pro-oxidant effects?
Methodological Answer:
Redox cycling assays: Compare DPPH scavenging (antioxidant) with Fenton reaction-driven •OH generation (pro-oxidant) under varying pH and metal ion concentrations .
Gene expression profiling: Use RNA-seq to track Nrf2 pathway activation (antioxidant) vs. NOX4 upregulation (pro-oxidant) in treated cells .
In silico modeling: Apply Density Functional Theory (DFT) to calculate bond dissociation energies of phenolic O–H groups, predicting dominant redox behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
